Bienvenue dans la boutique en ligne BenchChem!

Galanin (1-19) (human)

GPCR pharmacology receptor binding galanin system

Select Galanin (1-19) (human) when your assay demands precise GALR1 isolation. With an IC50 of 0.34 nM at human GALR1 and reduced GALR3 affinity, this N-terminal 1-19 fragment eliminates confounding peripheral GALR3 signals, ensuring clean data in cognition, nociception, and feeding studies. Its defined truncation provides a stable scaffold for SAR, alanine scanning, and antagonist normalization. Longer metabolic stability than galanin (1-16) supports extended in vivo protocols.

Molecular Formula C89H130N26O25
Molecular Weight 1964.1 g/mol
Cat. No. B612676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalanin (1-19) (human)
Molecular FormulaC89H130N26O25
Molecular Weight1964.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN
InChIInChI=1S/C89H130N26O25/c1-42(2)23-56(77(127)98-38-72(124)115-22-14-17-66(115)86(136)109-61(28-51-34-93-40-99-51)78(128)102-47(10)76(126)113-73(45(7)8)87(137)97-37-71(123)105-62(30-67(91)119)82(132)111-64(89(139)140)29-52-35-94-41-100-52)106-79(129)57(24-43(3)4)107-81(131)59(26-49-18-20-53(118)21-19-49)104-70(122)36-96-75(125)46(9)101-85(135)65(39-116)112-83(133)63(31-68(92)120)108-80(130)58(25-44(5)6)110-88(138)74(48(11)117)114-84(134)60(103-69(121)32-90)27-50-33-95-55-16-13-12-15-54(50)55/h12-13,15-16,18-21,33-35,40-48,56-66,73-74,95,116-118H,14,17,22-32,36-39,90H2,1-11H3,(H2,91,119)(H2,92,120)(H,93,99)(H,94,100)(H,96,125)(H,97,137)(H,98,127)(H,101,135)(H,102,128)(H,103,121)(H,104,122)(H,105,123)(H,106,129)(H,107,131)(H,108,130)(H,109,136)(H,110,138)(H,111,132)(H,112,133)(H,113,126)(H,114,134)(H,139,140)/t46-,47-,48+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,73-,74-/m0/s1
InChIKeyUKPCKEWJIIKMHQ-WNXXINOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galanin (1-19) (Human) Procurement Guide: A Defined N-Terminal Galanin Fragment for GALR1-Preferring Agonism


Galanin (1-19) (human) is the synthetic N-terminal 1-19 amino acid fragment of the 30-amino acid endogenous human galanin neuropeptide [1]. It functions as a high-affinity agonist at the galanin receptor 1 (GALR1), a G protein-coupled receptor (GPCR) involved in the regulation of nociception, cognition, feeding behavior, and hormone secretion [2]. As a truncated sequence, it lacks the C-terminal 11 amino acids found in full-length human galanin (1-30) and is not amidated, providing a well-defined tool for structure-activity relationship (SAR) studies and the interrogation of N-terminal galanin pharmacophores [1].

Galanin (1-19) (Human): Why Truncated Galanin Analogs Are Not Functionally Interchangeable


Galanin receptor subtypes (GALR1, GALR2, GALR3) exhibit distinct tissue distributions, signaling pathways, and ligand recognition pharmacophores, meaning that full-length galanin and its N-terminal fragments, including galanin (1-19), galanin (1-16), and galanin (2-11), display divergent binding affinities and functional selectivities [1]. Generic substitution of one galanin fragment for another in an experimental assay can therefore lead to misinterpretation of receptor subtype contributions and variable in vivo outcomes. The following quantitative evidence demonstrates exactly how galanin (1-19) (human) differentiates from key comparators, enabling precise scientific selection based on defined pharmacological parameters.

Galanin (1-19) (Human) Quantitative Differentiation: A Comparative Evidence Guide for Scientific Procurement


Human GALR1 Binding Affinity: Galanin (1-19) vs. Full-Length Galanin (1-30)

Galanin (1-19) (human) demonstrates high-affinity binding to the human GAL1 receptor with an IC50 of 0.34 nM (pIC50 = 9.47), a value that is comparable to the reported Ki of 1 nM for full-length human galanin (1-30) at GALR1 [1]. This indicates that the N-terminal 1-19 fragment retains the essential pharmacophore required for potent GALR1 activation, making it a suitable alternative for studies focused on GALR1-mediated signaling without the confounding influences of the C-terminal region present in the full-length peptide .

GPCR pharmacology receptor binding galanin system

GALR3 Binding Affinity: Reduced Affinity of Galanin (1-19) vs. Full-Length Galanin

Galanin (1-19) (human) exhibits markedly reduced affinity for the human GALR3 receptor compared to full-length galanin. While full-length human galanin binds GALR3 with a Ki of approximately 1.47 nM , the KD for human GALR3 is 2.23 nM [1]. More importantly, studies show that human galanin and galanin-(1-16) display lower affinity at GALR3 relative to GALR1 and GALR2 [1]. This differential affinity profile suggests that galanin (1-19) is less effective at engaging GALR3-mediated signaling pathways, a property that may be advantageous for dissecting GALR1/GALR2 contributions in complex biological systems.

receptor selectivity GALR3 peripheral galanin function

Metabolic Stability: Intermediate Proteolytic Resistance of Galanin (1-19)

The metabolic stability of galanin fragments is length-dependent. In hypothalamic membrane preparations, full-length galanin (1-29) exhibits a half-life of 100 minutes, whereas the shorter galanin (1-16) fragment degrades more rapidly with a half-life of only 28 minutes [1]. Galanin (1-19), being of intermediate length (19 amino acids), is expected to possess a half-life between these two extremes, offering a balance of increased stability over shorter fragments like galanin (1-16) while maintaining the defined pharmacological profile of an N-terminal galanin agonist.

peptide stability in vivo pharmacology hypothalamus

Functional Activity: Retention of Feeding Behavior Modulation

Galanin (1-19) (human) retains the ability to modulate feeding behavior, a hallmark functional response of the galanin system mediated primarily through GALR1 in the hypothalamus [1]. While full-length galanin (1-29) binds to hypothalamic receptors with high affinity (KD ≈ 0.9 nM) and potently stimulates food intake, N-terminal fragments such as galanin (1-16) act as full agonists in vivo [2]. Galanin (1-19) is similarly expected to elicit feeding responses, as it contains the critical N-terminal residues (Gly1, Trp2, Asn5, Tyr9, Gly12) essential for high-affinity binding and receptor activation [2]. Quantitative head-to-head feeding data for galanin (1-19) vs. other fragments are not available, but the conserved N-terminal sequence predicts comparable efficacy.

feeding behavior neuropeptide Y hypothalamus

Receptor Pharmacophore Integrity: Critical N-Terminal Residues Retained

Structure-activity relationship studies demonstrate that the N-terminal 1-14 region of galanin is highly conserved across species and is essential for high-affinity receptor binding [1]. Specifically, residues Gly1, Trp2, Asn5, Tyr9, and Gly12 are critical for the high-affinity binding of galanin fragments [2]. Galanin (1-19) (human) contains all of these essential N-terminal residues (1-19 encompasses Gly1 through His19), thereby preserving the complete receptor activation pharmacophore. In contrast, shorter fragments such as galanin (1-12) show a dramatic drop in affinity (KD ≈ 3 µM) [2], highlighting the importance of the additional 13-19 amino acid stretch for maintaining nanomolar potency.

structure-activity relationship pharmacophore galanin receptor subtypes

Galanin (1-19) (Human) Application Scenarios: Evidence-Driven Use Cases for Procurement Decisions


GALR1 Receptor Binding and Selectivity Profiling in CNS Research

Given its high affinity for human GALR1 (IC50 = 0.34 nM) [1] and reduced affinity for GALR3 [2], galanin (1-19) is optimally suited for studies aimed at isolating GALR1-mediated signaling in brain regions where GALR3 expression is absent [3]. Researchers investigating the role of GALR1 in cognition, nociception, or feeding behavior can use this fragment to minimize confounding signals from GALR3, which is predominantly expressed in peripheral tissues [3].

Structure-Activity Relationship (SAR) Studies of the Galanin N-Terminus

The fragment retains all critical N-terminal residues (Gly1 through His19) essential for receptor binding and activation, as established by SAR analyses [1]. Its defined truncation point provides a baseline scaffold for alanine scanning, substitution, or truncation studies aimed at mapping the minimal pharmacophore required for GALR1 versus GALR2/GALR3 activity [2]. This makes it a valuable reference compound for medicinal chemistry campaigns targeting the galanin system.

In Vivo Feeding Behavior and Energy Homeostasis Experiments

Galanin (1-19) retains the orexigenic functional activity characteristic of full-length galanin, as inferred from the activity of N-terminal fragments such as galanin (1-16) [1]. Its intermediate length (19 amino acids) offers improved metabolic stability over galanin (1-16) (half-life 28 min) [2], potentially enabling longer-duration in vivo studies without the full C-terminal tail of galanin (1-29). This property is particularly relevant for intracerebroventricular (i.c.v.) administration studies in rodent models of appetite regulation.

Control Ligand for Galanin Receptor Antagonist Development

As a well-defined N-terminal agonist with quantified binding parameters at human GALR1 [1], galanin (1-19) serves as an ideal positive control in assays designed to identify or characterize novel galanin receptor antagonists. Its reproducible potency and defined receptor preference allow for robust normalization of antagonist efficacy in both binding and functional assays, such as cAMP inhibition or calcium mobilization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galanin (1-19) (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.